molecular formula C5H4ClNO5Ru B560018 2-Aminoacetic acid;carbon monoxide;chlororuthenium CAS No. 475473-26-8

2-Aminoacetic acid;carbon monoxide;chlororuthenium

Cat. No.: B560018
CAS No.: 475473-26-8
M. Wt: 294.61
InChI Key: LVQNKXKGNMIZIH-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

2-Aminoacetic Acid (Glycine): Glycine, also known as 2-Aminoacetic acid, primarily targets the central nervous system. It functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Carbon Monoxide (CO): CO primarily targets hemoglobin in the blood, where it binds to the heme moiety, forming carboxyhemoglobin . This binding reduces the oxygen-carrying capacity of the blood .

Chlororuthenium: Some studies suggest that these complexes may interact with various biological molecules, potentially influencing cellular processes .

Mode of Action

2-Aminoacetic Acid (Glycine): Glycine acts as an inhibitory neurotransmitter in the central nervous system, reducing neuronal activity. It also facilitates excitatory potential at the NMDA receptors, along with glutamate .

Carbon Monoxide (CO): CO binds to hemoglobin more strongly than oxygen, forming carboxyhemoglobin and reducing the oxygen-carrying capacity of the blood . This can lead to hypoxia, affecting various physiological processes.

Chlororuthenium: They are known to participate in various catalytic reactions .

Biochemical Pathways

2-Aminoacetic Acid (Glycine): Glycine is involved in various metabolic functions, antioxidative reactions, and neurological functions. It is also an essential substrate in the synthesis of a multitude of biomolecules and substances .

Carbon Monoxide (CO): CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It is involved in various intracellular pathways and can act as a therapeutic molecule .

Pharmacokinetics

2-Aminoacetic Acid (Glycine): It is known to be metabolically inert and chemically neutral .

Carbon Monoxide (CO): The half-life of CO at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .

Chlororuthenium:

Result of Action

2-Aminoacetic Acid (Glycine): Glycine’s action results in the modulation of neuronal activity and facilitation of excitatory potential at the NMDA receptors .

Carbon Monoxide (CO): The binding of CO to hemoglobin reduces the oxygen-carrying capacity of the blood, which can lead to hypoxia .

Chlororuthenium:

Action Environment

2-Aminoacetic Acid (Glycine):

Carbon Monoxide (CO): The action of CO can be influenced by the concentration of oxygen in the environment. Higher oxygen concentrations can reduce the half-life of CO .

Chemical Reactions Analysis

2-Aminoacetic acid;carbon monoxide;chlororuthenium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Aminoacetic acid;carbon monoxide;chlororuthenium can be compared with other carbon monoxide releasing molecules (CORMs) such as:

    CORM-2: Another carbon monoxide releasing molecule with different ligands and release kinetics.

    CORM-1: A simpler CORM with a different metal center and release profile.

The uniqueness of this compound lies in its specific combination of 2-aminoacetic acid, carbon monoxide, and chlororuthenium, which provides distinct properties and applications compared to other CORMs .

Properties

IUPAC Name

2-aminoacetic acid;carbon monoxide;chlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOINYBNDJAUNGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClNO5Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoacetic acid;carbon monoxide;chlororuthenium
Reactant of Route 2
2-Aminoacetic acid;carbon monoxide;chlororuthenium
Reactant of Route 3
2-Aminoacetic acid;carbon monoxide;chlororuthenium
Reactant of Route 4
2-Aminoacetic acid;carbon monoxide;chlororuthenium
Reactant of Route 5
2-Aminoacetic acid;carbon monoxide;chlororuthenium
Reactant of Route 6
2-Aminoacetic acid;carbon monoxide;chlororuthenium

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